Phlorizin dihydrate, a naturally occurring dihydrochalcone, is a prominent phenolic compound found abundantly in various plant species, particularly in apples and pears [, , ]. It is a glucoside of phloretin, a flavonoid known for its diverse biological activities [].
Phlorizin dihydrate plays a crucial role in scientific research as a model compound for studying glucose transport mechanisms and for investigating its potential health benefits, particularly in the context of metabolic disorders [].
Phlorizin dihydrate can be synthesized through several methods, primarily focusing on extracting it from natural sources or via semi-synthetic pathways. The extraction process typically involves using solvents such as methanol or ethanol to isolate phlorizin from apple bark. The extraction efficiency can be enhanced by optimizing parameters like solvent volume and material mass, as demonstrated in studies where varying the extraction conditions yielded different recovery rates .
Key Synthesis Parameters:
In addition to extraction, synthetic methods may involve modifying existing phlorizin structures to create derivatives with enhanced bioactivity or stability .
Phlorizin dihydrate's molecular structure features a dihydrochalcone backbone characterized by a phenolic glycoside configuration. The presence of two water molecules in its hydrate form is crucial for its solubility and biological activity. The compound consists of a glucose moiety attached to a phloretin aglycone, which is responsible for its pharmacological effects.
Structural Characteristics:
Phlorizin dihydrate participates in various chemical reactions primarily due to its phenolic structure. It can undergo hydrolysis, oxidation, and glycosylation reactions. Notably, it is susceptible to enzymatic cleavage by lactase phloridzin hydrolase in the gastrointestinal tract, converting it into phloretin, which has distinct pharmacological properties .
Relevant Reactions:
The primary mechanism of action of phlorizin dihydrate involves the inhibition of sodium-glucose cotransporters (SGLTs) in the renal tubules. By blocking these transporters, phlorizin prevents glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion. This mechanism is particularly beneficial in managing hyperglycemia in diabetic patients.
Key Mechanistic Insights:
Phlorizin dihydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 472.44 g/mol |
Melting Point | Approximately 190 °C |
Solubility | Soluble in water and alcohols |
Phlorizin dihydrate has diverse applications across various fields:
Phlorizin dihydrate (C₂₁H₂₄O₁₀·2H₂O) is a dihydrochalcone glycoside with a molecular weight of 472.44 g/mol. Its structure comprises a phloretin aglycone linked to a β-D-glucose moiety at the 2'-position via an O-glycosidic bond. The dihydrate designation reflects two water molecules incorporated into its crystalline lattice, significantly influencing its solid-state stability. X-ray crystallographic analysis reveals that the molecule adopts a planar conformation with an extended spatial arrangement. The crystal structure features an extensive hydrogen-bonding network involving both the glycosidic oxygen atoms and water molecules, contributing to its stability. The glucose moiety adopts a ⁴C₁ chair conformation, while the dihydrochalcone backbone exhibits torsion angles of approximately 180° between phenolic rings, facilitating optimal molecular packing [2] [4] [7].
Table 1: Crystallographic Properties of Phlorizin Dihydrate
Property | Value/Description |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Hydrogen Bond Network | Extensive H-bonding with H₂O molecules |
Glucose Conformation | ⁴C₁ chair configuration |
Molecular Planarity | Planar and fully extended |
Melting Point | 113–114°C (with decomposition >200°C) |
Optical Activity | [α]²⁰/D = -52° (c=3 in ethanol) |
The dihydrate state profoundly impacts phlorizin's physicochemical behavior. Dehydration studies indicate that water loss initiates at approximately 60°C, leading to amorphous anhydrous forms with reduced crystallinity. Under physiological conditions (37°C, pH 7.4), phlorizin dihydrate demonstrates moderate aqueous solubility (~1.5 mg/mL), which increases significantly in polar organic solvents like ethanol (>50 mg/mL) and DMSO (>100 mg/mL). Its stability profile shows susceptibility to enzymatic hydrolysis by lactase phlorizin hydrolase (LPH) in the small intestine, which cleaves the O-glycosidic bond to release phloretin and glucose. This enzymatic degradation limits its oral bioavailability but is crucial for pharmacological activity. The compound remains stable in solid-state storage for >24 months at 2–8°C under inert atmosphere but degrades under prolonged UV exposure due to phenolic oxidation [3] [4] [6].
Phlorizin dihydrate exhibits distinct properties compared to its aglycone phloretin and structurally related dihydrochalcones:
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